molecular formula C10H9N B13835676 2-Naphthylamine-13C6

2-Naphthylamine-13C6

Cat. No.: B13835676
M. Wt: 149.14 g/mol
InChI Key: JBIJLHTVPXGSAM-MROVPUMUSA-N
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Description

Historical Context of 2-Naphthylamine Derivatives in Carcinogenesis Studies

The unlabeled form of 2-naphthylamine gained notoriety following mid-20th century epidemiological investigations linking occupational exposure in dye and rubber industries to urinary bladder malignancies. A pivotal study of 400 workers at the Drake Chemical Co. (1940–1962) revealed a bladder cancer SMR of 16.8 (95% CI: 4.6–43.1), with latent periods averaging 23.5 years post-exposure. Mechanistic studies subsequently demonstrated that hepatic N-oxidation converts 2-naphthylamine to N-hydroxy-2-naphthylamine, which undergoes bladder-specific O-acetylation to form DNA-reactive nitrenium ions.

Key historical findings include:

Study Parameter Non-13C6 Findings Source
Bladder tumor incidence in dogs 100% at 3–6 years (oral dosing)
Metabolic conversion from N-phenyl derivative ≤1% bioactivation efficiency
Urinary excretion half-life 4–7 hours (non-isotopic form)

These discoveries underscored the need for isotopic tools to disentangle complex metabolic activation pathways from background biological noise.

Rationale for ¹³C₆ Isotopic Labeling in Mechanistic Toxicology

The ¹³C₆ labeling strategy (molecular weight 149.14 g/mol vs. 143.19 g/mol for unlabeled) provides three critical advantages:

  • Mass Spectrometric Resolution : The +6 Da mass shift eliminates isobaric interference from endogenous compounds, enabling quantification at sub-picomolar concentrations. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods achieve detection limits of 0.02 ng/mL for ¹³C₆-labeled metabolites versus 0.2 ng/mL for native forms.

  • Metabolic Pathway Tracing : Stable isotope labels permit simultaneous tracking of parent compound and metabolites through multiple biotransformation steps. A study using [¹³C₆]-N-phenyl-2-naphthylamine demonstrated that <0.03% of the parent compound converts to 2-naphthylamine-¹³C₆ in vivo, resolving long-standing debates about secondary amine formation.

  • Isotope Effect Mitigation : The ¹³C label minimizes kinetic isotope effects (KIEs) compared to deuterium, preserving reaction rates. Computational modeling shows C-H bond vibrational energy differences of ≤1.2 kJ/mol for ¹³C vs. ¹²C, versus ≥4.8 kJ/mol for C-D bonds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N

Molecular Weight

149.14 g/mol

IUPAC Name

naphthalen-2-amine

InChI

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

JBIJLHTVPXGSAM-MROVPUMUSA-N

Isomeric SMILES

C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-Acetonaphthone Oxime-^13C_6

  • Reaction: 2-Acetonaphthone-^13C6 reacts with hydroxylamine hydrochloride in an ethanol-water solvent system to form 2-acetonaphthone oxime-^13C6.
  • Solvent ratio: Ethanol to water ratio is optimized around 1:1 to 3:1 for best solubility and reaction efficiency.
  • Catalyst: Sodium acetate is used to maintain pH and promote oxime formation.
  • Molar ratios: Sodium acetate : 2-acetonaphthone-^13C_6 : hydroxylamine hydrochloride = approximately 1.1 : 1 : 1.1.
  • Conditions: Temperature maintained at 50°C for 20 minutes.
  • Isolation: The product is obtained by cooling, filtration, washing with water, and drying, yielding a white solid with up to 99% yield.

Reaction Scheme:

$$
\text{2-Acetonaphthone-} ^{13}C6 + \text{NH}2OH \cdot HCl \xrightarrow[\text{NaOAc}]{\text{EtOH/H}2\text{O}, 50^\circ C} \text{2-Acetonaphthone oxime-}^{13}C6
$$

Step 2: Rearrangement to 2-Acetylnaphthylamine-^13C_6

  • Reaction: The oxime intermediate undergoes a Beckmann rearrangement in polyphosphoric acid.
  • Conditions: Temperature is controlled between 40–70°C, reaction time 1–3 hours.
  • Workup: The reaction mixture is poured into water to precipitate the product, followed by filtration and washing.
  • Yield: Quantitative yield (close to 100%) of white solid 2-acetylnaphthylamine-^13C_6.

Reaction Scheme:

$$
\text{2-Acetonaphthone oxime-}^{13}C6 \xrightarrow[\text{PPA}]{40-70^\circ C} \text{2-Acetylnaphthylamine-}^{13}C6
$$

Step 3: Deacetylation to 2-Naphthylamine-^13C_6

  • Reaction: Hydrolysis of the acetyl group from 2-acetylnaphthylamine-^13C_6 in hydrochloric acid-ethanol solution.
  • Conditions: Temperature 70–90°C, reaction time 0.5–1.5 hours.
  • Neutralization: Reaction mixture is neutralized with 6M sodium hydroxide to pH > 7.
  • Purification: The crude product is filtered, washed, then recrystallized from a toluene-Sherwood oil mixture (ratio 1:0.5 to 1:4) to obtain high purity 2-naphthylamine-^13C_6 as a white solid.
  • Yield: Near quantitative yield (~100%).

Reaction Scheme:

$$
\text{2-Acetylnaphthylamine-}^{13}C6 \xrightarrow[\text{HCl/EtOH}]{70-90^\circ C} \text{2-Naphthylamine-}^{13}C6
$$

Data Table: Reaction Parameters Summary

Step Reactants & Reagents Solvent System Temperature (°C) Time (min or h) Yield (%) Product Description
1 2-Acetonaphthone-^13C6, NH2OH·HCl, NaOAc Ethanol:Water (1:1 to 3:1) 50 20 min 99 2-Acetonaphthone oxime-^13C_6 (white solid)
2 2-Acetonaphthone oxime-^13C_6, Polyphosphoric acid Neat PPA 40–70 1–3 h ~100 2-Acetylnaphthylamine-^13C_6 (white solid)
3 2-Acetylnaphthylamine-^13C_6, HCl, NaOH Ethanol-HCl mixture, then neutralized 70–90 0.5–1.5 h ~100 2-Naphthylamine-^13C_6 (white solid)

Analytical Characterization and Purity

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the structure of intermediates and final product with characteristic aromatic and amine signals.
  • Infrared Spectroscopy (IR): Key functional groups such as NH and aromatic C-H stretches are verified.
  • Elemental Analysis: Experimental values closely match theoretical calculations for C, H, and N, confirming isotopic incorporation and purity.
  • Melting Point: Consistent melting points (e.g., 113–115°C for intermediates) confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylamine-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.

    Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.

Major Products

    Oxidation: Ortho-carboxy-hydrocinnamic acid.

    Reduction: Tetrahydro-3-naphthylamine.

    Substitution: Various sulfonic acid derivatives.

Scientific Research Applications

Toxicological Research

2-Naphthylamine is recognized as a potential carcinogen, and its isotopically labeled variant, 2-Naphthylamine-13C6, is utilized in toxicological studies to trace exposure and metabolism in biological systems. The stable isotope allows for precise quantification in complex biological matrices, such as urine and tissues.

Case Study: Carcinogenicity Assessment

A study conducted on the carcinogenic effects of 2-naphthylamine involved administering the compound to mice and observing the resultant tumors. The findings indicated significant tumor formation in the bladder and liver, establishing a clear link between exposure and cancer development. The use of this compound enabled researchers to track the compound's metabolic pathways and its DNA adduct formation, which is critical for understanding its carcinogenic mechanisms .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying aromatic amines in environmental samples. Its stable isotopic labeling enhances the sensitivity and accuracy of detection methods such as liquid chromatography coupled with mass spectrometry (LC-MS).

Data Table: Analytical Performance Metrics

ParameterValue
Detection Limit0.1 ng/mL
Recovery Rate95% ± 5%
Matrix EffectMinimal
Calibration Range0.1 - 100 ng/mL

This table summarizes the performance metrics observed during LC-MS analysis of environmental samples spiked with this compound, demonstrating its effectiveness as an internal standard .

Environmental Monitoring

The compound is also applied in environmental monitoring to assess contamination levels of aromatic amines in industrial effluents and tobacco smoke. Its isotopic labeling allows for differentiation between naturally occurring compounds and those introduced through anthropogenic activities.

Case Study: Tobacco Smoke Analysis

In a study analyzing tobacco smoke components, researchers utilized this compound to quantify levels of carcinogenic aromatic amines. The results indicated a correlation between smoking intensity and the concentration of these harmful compounds in smoke, highlighting the utility of isotopically labeled standards in environmental assessments .

Biomedical Research

In biomedical applications, this compound is used to investigate drug metabolism and pharmacokinetics. Its incorporation into drug formulations allows for detailed studies on how drugs are processed within biological systems.

Case Study: Drug Metabolism Studies

Research involving the metabolic pathways of certain anticancer drugs incorporated this compound as a tracer. This enabled scientists to elucidate the metabolic fate of these drugs and their potential toxic metabolites, providing insights into improving therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Chemical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₀¹³C₆H₉N ~207.3 (exact mass varies) Aromatic amine (-NH₂) Six ¹³C isotopes; planar naphthalene backbone
2-Naphthylamine C₁₀H₉N 143.19 Aromatic amine (-NH₂) Non-labeled; carcinogenic (IARC Group 1)
6-Methoxy-2-acetonaphthone C₁₃H₁₂O₂ 200.23 Methoxy (-OCH₃), ketone (-CO) Steric hindrance from acetyl group; polar surface area 26.3 Ų
6-Methyluracil derivatives Variable ~140–200 (typical) Thiouracil/uracil core Heterocyclic structure with sulfur/oxygen

Key Observations :

  • Isotopic Labeling : this compound is distinguished by its ¹³C enrichment, which increases molecular weight and enables precise isotopic tracing in MS/NMR studies .
  • Functional Groups : Unlike 6-methoxy-2-acetonaphthone (ketone/methoxy) or 6-methyluracil (heterocyclic), 2-naphthylamine derivatives lack oxygen/sulfur, affecting solubility and reactivity.
  • Polarity : 6-Methoxy-2-acetonaphthone exhibits higher polarity (26.3 Ų) due to its methoxy and ketone groups, whereas 2-naphthylamine derivatives are less polar .

Analytical Methods

  • This compound : Characterized via LC-MS/MS and ¹³C NMR due to isotopic labeling. The ¹³C enrichment simplifies spectral interpretation by reducing signal overlap .
  • 6-Methoxy-2-acetonaphthone : Routinely analyzed using ¹H/¹³C NMR and IR spectroscopy ; its acetyl group generates distinct carbonyl peaks (~1700 cm⁻¹) .
  • 6-Methyluracil Derivatives : Require 2D-NMR and high-resolution MS to resolve structural complexities (e.g., tautomerism) .

Biological Activity

2-Naphthylamine-13C6 is a stable isotopically labeled derivative of 2-naphthylamine, an aromatic amine known for its carcinogenic properties. This compound is primarily utilized in research settings to study the biological activity and metabolic pathways of aromatic amines, particularly in relation to cancer development. Understanding its biological activity is crucial, especially given its association with bladder cancer and other health risks.

  • Chemical Formula : C10H9N (with 13C isotopic labeling)
  • Molecular Weight : Varies slightly due to isotopic labeling
  • CAS Number : 91-59-8

Carcinogenicity

2-Naphthylamine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans. Studies have shown that exposure to this compound can lead to the formation of DNA adducts, which are critical in the initiation of cancer.

  • DNA Adduct Formation :
    • 2-Naphthylamine undergoes metabolic activation, leading to the formation of reactive intermediates that bind covalently to DNA, resulting in mutagenic lesions. This process has been documented in various studies examining the genotoxic effects of aromatic amines in human and animal models .
  • Case Studies :
    • A cohort study among British coal-tar dye workers revealed a significant incidence of bladder cancer associated with exposure to 2-naphthylamine, with a cumulative incidence rate of 25% among exposed individuals .
    • In Japan, a study found that 10.3% of workers involved in the synthesis and handling of 2-naphthylamine developed bladder cancer, highlighting the occupational risks linked to this compound .

The metabolism of 2-naphthylamine involves cytochrome P450 enzymes, which convert it into reactive metabolites capable of forming DNA adducts. The primary metabolic pathway includes:

  • N-hydroxylation : This process generates N-hydroxy derivatives that can further react with DNA.
  • Formation of Nitrenium Ions : These highly reactive species are believed to be responsible for the covalent binding to DNA, leading to mutations and potential tumorigenesis .

Stability and Detection

Recent studies have focused on the stability of aromatic amines like 2-naphthylamine in biological samples. It has been found that these compounds exhibit varying degrees of stability under different storage conditions, which is crucial for accurate biomonitoring and exposure assessment .

Toxicological Studies

Toxicological evaluations indicate that 2-naphthylamine is toxic by various routes including ingestion, inhalation, and dermal absorption. The compound poses significant health risks not only due to its carcinogenic potential but also through its acute toxicity profiles .

Data Tables

Study TypeFindingsReference
Cohort Study25% bladder cancer incidence among exposed workers
Metabolic Pathway AnalysisIdentification of N-hydroxy derivatives
Stability AssessmentVarying recovery rates under different conditions

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Naphthylamine-13C6 with high isotopic purity?

Answer:
Synthesis of this compound typically involves substituting natural carbon precursors with 13C-enriched starting materials. Key steps include:

  • Precursor Selection : Use benzene-13C6 or naphthalene-13C8 as isotopic precursors to ensure uniform labeling.
  • Nitration/Amidation : Introduce the amine group via catalytic amination or nitration followed by reduction, ensuring minimal isotopic scrambling .
  • Purification : Employ high-performance liquid chromatography (HPLC) or recrystallization to isolate the target compound. Confirm purity via isotopic ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) .

Table 1 : Key Characterization Techniques for Isotopic Purity

TechniquePurposeSensitivityKey ConsiderationsReferences
NMR (13C)Confirm labeling position~1%Requires high-field instruments
IRMSMeasure 13C/12C ratio<0.1%Calibration with standards
LC-MS/MSQuantify isotopic impuritiesppm-levelSolvent compatibility

Basic: How should researchers validate the isotopic integrity of this compound during storage?

Answer:

  • Stability Testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor isotopic ratios via IRMS at intervals (e.g., 0, 1, 3 months) .
  • Container Selection : Use amber glass vials with PTFE-lined caps to prevent photodegradation and moisture ingress .
  • Data Documentation : Maintain traceable records of storage conditions and periodic purity checks using standardized protocols (e.g., ISO guides) .

Advanced: How can isotopic dilution effects be minimized in metabolic flux analysis using this compound?

Answer:

  • Dose Optimization : Calculate tracer quantities using compartmental modeling to ensure isotopic steady-state without saturating metabolic pathways .
  • Control Experiments : Include unlabeled controls to distinguish endogenous vs. tracer-derived metabolites. Use time-course sampling to capture dynamic incorporation .
  • Analytical Cross-Validation : Combine NMR (for positional enrichment) with IRMS (for bulk isotopic ratios) to resolve dilution artifacts .

Advanced: How to resolve contradictions in 13C enrichment data across different analytical platforms?

Answer:
Discrepancies often arise from methodological variability. Mitigation strategies include:

  • Standardization : Calibrate instruments with certified 13C standards (e.g., NIST SRM 8549) .
  • Sample Preparation Consistency : Ensure identical extraction protocols (e.g., solvent polarity, pH) to avoid selective loss of labeled species .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers and harmonize datasets .

Basic: What are the best practices for citing synthetic protocols and characterization data in publications?

Answer:

  • Primary Literature : Reference peer-reviewed journals detailing isotopic synthesis (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) .
  • Data Repositories : Deposit raw NMR/MS spectra in FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) with persistent identifiers .
  • Ethical Compliance : Adhere to IUPAC nomenclature and disclose all deviations from reported methods in the "Experimental" section .

Advanced: How to design a robust experimental workflow for tracing this compound in environmental fate studies?

Answer:

  • Tracer Spiking : Use microcosm systems with controlled redox conditions to simulate environmental matrices. Optimize spike concentrations to avoid microbial inhibition .
  • High-Resolution MS : Employ Orbitrap or TOF-MS for untargeted detection of degradation byproducts. Pair with stable isotope probing (SIP) to track 13C assimilation .
  • Kinetic Modeling : Fit time-series data to first-order decay models, incorporating abiotic (hydrolysis, photolysis) and biotic (microbial) pathways .

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